1-Chloro-2,4-dimethylhexane

Catalog No.
S13683540
CAS No.
M.F
C8H17Cl
M. Wt
148.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2,4-dimethylhexane

Product Name

1-Chloro-2,4-dimethylhexane

IUPAC Name

1-chloro-2,4-dimethylhexane

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

InChI

InChI=1S/C8H17Cl/c1-4-7(2)5-8(3)6-9/h7-8H,4-6H2,1-3H3

InChI Key

JITBKZDTAFHRRF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)CCl

1-Chloro-2,4-dimethylhexane is an organic compound with the molecular formula C8H17ClC_8H_{17}Cl. It is classified as a chlorinated hydrocarbon, specifically a secondary alkyl halide. The structure features a six-carbon chain (hexane) with two methyl groups located at the 2nd and 4th positions and a chlorine atom attached to the 1st carbon. This compound is notable for its potential applications in organic synthesis and as an intermediate in various

  • Nucleophilic Substitution Reactions: This compound can participate in nucleophilic substitution reactions, particularly SN1S_N1 and SN2S_N2 mechanisms. The nature of the solvent significantly influences these reactions; for example, using polar protic solvents may favor SN1S_N1 pathways due to carbocation stability .
  • Elimination Reactions: Under certain conditions, such as treatment with strong bases like potassium t-butoxide, 1-chloro-2,4-dimethylhexane can undergo elimination reactions to form alkenes. The major product often follows Zaitsev's rule, favoring the more substituted alkene .
  • Rearrangement Reactions: The presence of a secondary carbon adjacent to the chlorine can lead to rearrangements under specific conditions, which may yield different isomers or products .

Several methods can be employed to synthesize 1-chloro-2,4-dimethylhexane:

  • Alkylation of Hexane Derivatives: One approach involves starting from hexane and performing alkylation reactions using suitable reagents to introduce chlorine and methyl groups at specified positions.
  • Halogenation of Alkenes: Another method includes halogenating alkenes derived from hexane derivatives. For instance, starting from 2,4-dimethylhexene and treating it with chlorine gas can yield the desired chlorinated product.
  • Substitution Reactions: The compound can also be synthesized through nucleophilic substitution where a suitable chlorinating agent reacts with a precursor alcohol or alkyl halide .

1-Chloro-2,4-dimethylhexane has various applications in organic chemistry:

  • Intermediate in Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Solvent and Reagent: This compound may also be utilized as a solvent or reagent in laboratory settings for various

Several compounds share structural similarities with 1-chloro-2,4-dimethylhexane. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1-Chloro-2-methylpentaneC6H13ClFewer substituents; less steric hindrance
1-Chloro-3-methylhexaneC8H17ClChlorine at a different position
2-Chloro-2-methylpentaneC7H15ClTertiary carbon; different reactivity profile
3-Chloro-3-methylpentaneC7H15ClSimilar structure but different position of Cl

Uniqueness

1-Chloro-2,4-dimethylhexane is unique due to its specific arrangement of functional groups and its potential reactivity patterns compared to other chlorinated hydrocarbons. Its secondary carbon position offers distinct pathways for nucleophilic substitution and elimination reactions not found in primary or tertiary counterparts .

XLogP3

3.8

Exact Mass

148.1018782 g/mol

Monoisotopic Mass

148.1018782 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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